

Undecylenoyl Glycine: A Technical Guide to its Anti-Fungal Properties

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Undecylenoyl Glycine, an acylated amino acid derivative synthesized from undecylenic acid and glycine, is increasingly utilized in cosmetic and personal care formulations for its purported anti-fungal and antimicrobial properties. This technical guide provides an in-depth analysis of its anti-fungal characteristics, drawing from available scientific literature on both the derivative and its parent compound, undecylenic acid. The document outlines the proposed mechanisms of action, summarizes key quantitative efficacy data, details relevant experimental protocols for its evaluation, and provides visual representations of critical pathways and workflows to support further research and development. While direct quantitative data for **undecylenoyl glycine** is limited in publicly available literature, the well-documented anti-fungal activity of undecylenic acid offers significant insights into its potential efficacy and mechanisms.

Chemical and Physical Properties

Undecylenoyl Glycine is the acylation product of glycine with undecylenic acid chloride. It is recognized for its role in regulating sebum production and possessing antibacterial properties, making it suitable for acne-prone skin formulations.[1] Generally, it is considered safe for use in cosmetics.[1]

Anti-Fungal Mechanism of Action

Foundational & Exploratory



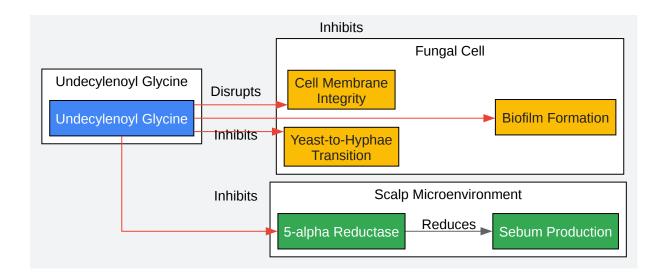


The primary anti-fungal activity of **undecylenoyl glycine** is attributed to its undecylenic acid moiety. Undecylenic acid, a C11 unsaturated fatty acid, has demonstrated efficacy against various fungal pathogens, notably Candida albicans. The proposed mechanisms of action are multifaceted and primarily target fungal cell morphology and virulence.

- 3.1 Inhibition of Fungal Morphogenesis: A key virulence factor for Candida albicans is its ability to transition from a yeast to a hyphal form, which is associated with active infections. Undecylenic acid has been shown to inhibit this morphological transition.[2][3] Studies indicate that at concentrations as low as 10 μ M, undecylenic acid can significantly reduce the formation of germ tubes without affecting the overall growth rate of the yeast, indicating a specific effect on morphogenesis.[3] At concentrations above 4 mM, this transition is completely abolished.[2] [4] This inhibition of filamentation is a critical aspect of its anti-fungal action.
- 3.2 Disruption of Biofilm Formation: Fungal biofilms are complex, structured communities of cells that adhere to surfaces and are encased in a self-produced extracellular matrix. Biofilms exhibit increased resistance to anti-fungal agents and host immune responses. Undecylenic acid has been found to effectively inhibit the biofilm formation of Candida albicans at concentrations above 3 mM.[2][4][5] This is achieved by down-regulating the transcription of hyphal formation-related genes, such as HWP1, leading to a poorly organized biofilm structure. [2][4] Furthermore, it decreases the transcription of hydrolytic enzymes like secreted aspartic proteases, lipases, and phospholipases, which are crucial for biofilm integrity and virulence.[2] [4]
- 3.3 Fungal Cell Membrane Disruption: While not explicitly detailed for **undecylenoyl glycine**, undecylenic acid is known to disrupt fungal cell membranes, leading to cell death. This is a common mechanism for fatty acid-based anti-fungal agents. The lipophilic nature of the undecylenoyl chain allows it to intercalate into the fungal cell membrane, altering its fluidity and integrity, which can lead to the leakage of intracellular components and ultimately, cell lysis.
- 3.4 Inhibition of 5-alpha Reductase: **Undecylenoyl glycine** is reported to inhibit the enzyme 5-alpha reductase.[6][7] In the context of skin, this enzyme is involved in the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen that can increase sebum production. By inhibiting this enzyme, **undecylenoyl glycine** can help to control seborrhea. As excess sebum is a key factor in the proliferation of lipophilic yeasts like Malassezia furfur, a primary causative agent of dandruff, this inhibitory action contributes indirectly to its anti-fungal efficacy by modifying the scalp microenvironment.



Below is a diagram illustrating the proposed anti-fungal mechanisms of action.



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Caption: Proposed anti-fungal mechanisms of undecylenoyl glycine.

Quantitative Anti-Fungal Efficacy Data

Direct and comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values for **undecylenoyl glycine** against a wide range of fungal species, are not readily available in the public domain. However, data for its parent compound, undecylenic acid, provide a strong indication of its potential anti-fungal spectrum and potency.

Table 1: In Vitro Efficacy of Undecylenic Acid against Candida albicans



Parameter	Concentration	Effect	Reference
Inhibition of Germ Tube Formation	10 μΜ	Seven-fold reduction	[3]
Complete Abolition of Yeast-to-Hyphae Transition	> 4 mM	Complete inhibition of morphogenesis	[2][4]
Inhibition of Biofilm Formation	> 3 mM	Effective inhibition	[2][4][5]
Inhibition of Planktonic Hyphae	70 mM	Sufficient to inhibit appearance	[3]

Table 2: In Vitro Efficacy of Undecylenic Acid-Loaded Hexosomes against Candida albicans

Parameter	Concentration (wt% hexosomes)	Effect	Reference
MIC50	0.01	50% reduction in Candida growth	[8][9]
MIC90	0.16	90% reduction in Candida growth	[8][9]

It is important to note that the efficacy of **undecylenoyl glycine** can be pH-dependent, with its activity being higher in acidic conditions where it exists predominantly in its carboxylic acid form.[10]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of the anti-fungal properties of **undecylenoyl glycine**, particularly in the context of its common applications.

5.1 Broth Microdilution Method for MIC Determination



This is a standardized method to determine the minimum inhibitory concentration (MIC) of an anti-fungal agent against a specific fungal strain.

• Fungal Inoculum Preparation:

- Culture the fungal isolate (e.g., Candida albicans, Malassezia furfur) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida, Dixon Agar for Malassezia) at a suitable temperature (e.g., 30-37°C) for 24-72 hours.
- Harvest the fungal colonies and suspend them in sterile saline or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
- Further dilute the standardized suspension in the appropriate test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration for the assay.

· Drug Dilution:

- Prepare a stock solution of undecylenoyl glycine in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in the test medium in a 96-well microtiter plate to obtain a range of concentrations.

Incubation:

- Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.
- Include a drug-free well as a positive control for fungal growth and an uninoculated well as a negative control for sterility.
- Incubate the plates at the optimal temperature for the test organism for 24-48 hours.

• MIC Determination:

Visually or spectrophotometrically assess fungal growth in each well.



 The MIC is defined as the lowest concentration of the anti-fungal agent that causes a significant inhibition of visible growth compared to the drug-free control.

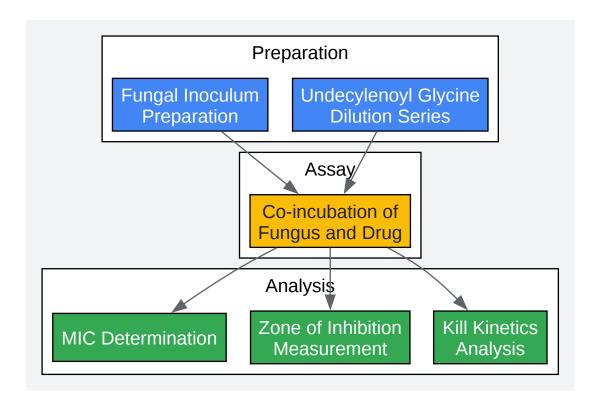
5.2 In Vitro Anti-Dandruff Efficacy Testing

This protocol is designed to assess the efficacy of anti-dandruff agents against Malassezia species.

- Agar Diffusion Method (Zone of Inhibition):
 - Prepare Sabouraud Dextrose Agar plates supplemented with olive oil.
 - Inoculate the plates with a standardized suspension of Malassezia furfur.
 - Create wells in the agar or place sterile paper discs impregnated with known concentrations of undecylencyl glycine onto the agar surface.
 - Incubate the plates at 30-32°C for 3-5 days.
 - Measure the diameter of the zone of inhibition (the area around the well or disc where fungal growth is inhibited). A larger zone indicates greater anti-fungal activity.
- Short Interval Kill Test (SIKT):
 - Prepare a standardized suspension of Malassezia furfur (approximately 10⁶ CFU/mL).
 - Aseptically weigh a known amount of the test formulation (e.g., shampoo containing undecylenoyl glycine) into a sterile container.
 - Inoculate the test formulation with a specific volume of the fungal suspension and mix thoroughly.
 - At predetermined time intervals (e.g., 0, 1, 6, and 24 hours), draw an aliquot of the mixture, perform serial dilutions, and plate on an appropriate agar medium.
 - Incubate the plates and count the number of colony-forming units (CFUs) to determine the reduction in viable fungi over time.



The following diagram illustrates a general workflow for in vitro anti-fungal testing.



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